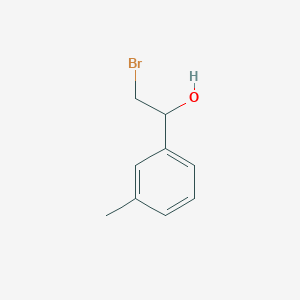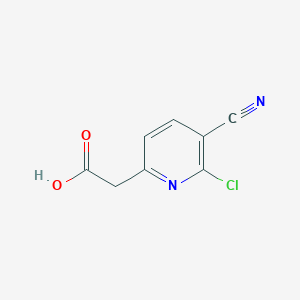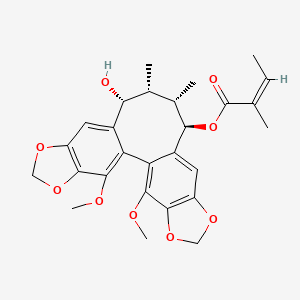
schisantherinL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SchisantherinL is a bioactive compound derived from the fruit of Schisandra chinensis, a plant commonly used in traditional Chinese medicine. This compound belongs to the lignan family and is known for its various pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of schisantherinL involves several steps, starting from the extraction of the raw material from Schisandra chinensis. The primary method includes solvent extraction followed by chromatographic purification to isolate this compound. The reaction conditions typically involve the use of organic solvents such as ethanol or methanol, and the process is carried out under controlled temperature and pressure to ensure the purity of the compound.
Industrial Production Methods
Industrial production of this compound follows a similar extraction and purification process but on a larger scale. Advanced techniques such as supercritical fluid extraction and high-performance liquid chromatography (HPLC) are employed to enhance yield and purity. These methods are optimized to be cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
SchisantherinL undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different pharmacological properties.
Substitution: Substitution reactions involving this compound can lead to the formation of various derivatives with potential therapeutic applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the this compound molecule.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, each with unique pharmacological properties.
Applications De Recherche Scientifique
Chemistry: SchisantherinL is used as a model compound in the study of lignan biosynthesis and metabolism.
Biology: It has been shown to exhibit significant antioxidant and anti-inflammatory activities, making it a valuable compound in the study of cellular protection mechanisms.
Medicine: this compound is being investigated for its neuroprotective effects, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Industry: The compound is used in the formulation of dietary supplements and functional foods due to its health-promoting properties.
Mécanisme D'action
The mechanism of action of schisantherinL involves its interaction with various molecular targets and pathways. It exerts its effects primarily through the modulation of oxidative stress and inflammation pathways. This compound activates antioxidant enzymes and inhibits pro-inflammatory cytokines, thereby protecting cells from damage and reducing inflammation.
Comparaison Avec Des Composés Similaires
SchisantherinL is often compared with other lignans such as schisandrin and gomisin. While all these compounds share similar structural features and pharmacological properties, this compound is unique in its potent neuroprotective effects. Other similar compounds include:
Schisandrin: Known for its hepatoprotective and anti-aging properties.
Gomisin: Exhibits strong anti-inflammatory and anticancer activities.
Propriétés
Formule moléculaire |
C27H30O9 |
|---|---|
Poids moléculaire |
498.5 g/mol |
Nom IUPAC |
[(11R,12S,13R,14R)-14-hydroxy-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C27H30O9/c1-7-12(2)27(29)36-22-14(4)13(3)21(28)15-8-17-23(34-10-32-17)25(30-5)19(15)20-16(22)9-18-24(26(20)31-6)35-11-33-18/h7-9,13-14,21-22,28H,10-11H2,1-6H3/b12-7-/t13-,14+,21-,22-/m1/s1 |
Clé InChI |
JTLHKPZZCOQRTA-NJVXVFQPSA-N |
SMILES isomérique |
C/C=C(/C)\C(=O)O[C@@H]1[C@H]([C@H]([C@H](C2=CC3=C(C(=C2C4=C(C5=C(C=C14)OCO5)OC)OC)OCO3)O)C)C |
SMILES canonique |
CC=C(C)C(=O)OC1C(C(C(C2=CC3=C(C(=C2C4=C(C5=C(C=C14)OCO5)OC)OC)OCO3)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


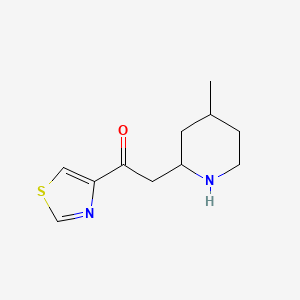
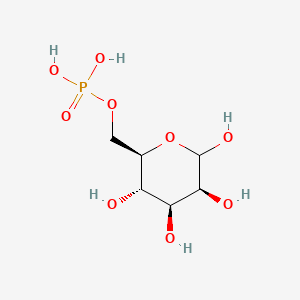

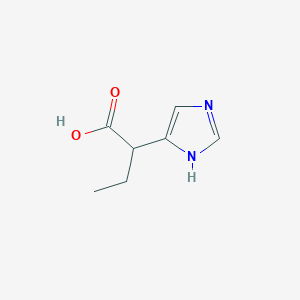
![4-Methyl-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13060369.png)
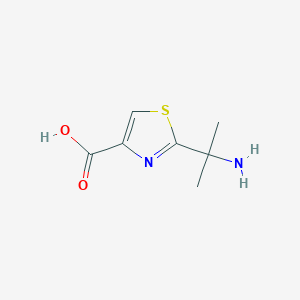
![2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B13060387.png)


![2-[(But-2-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13060402.png)
![[5-(Difluoromethyl)pyrimidin-2-yl]methanamine](/img/structure/B13060409.png)
![ethyl N-[(Z)-2-acetyl-3-(4-methoxyanilino)-2-propenoyl]carbamate](/img/structure/B13060428.png)
